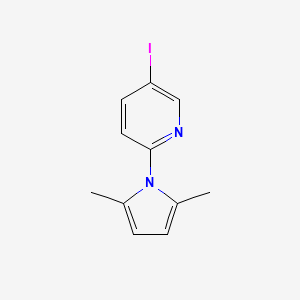
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
Cat. No. B1347725
Key on ui cas rn:
477889-91-1
M. Wt: 298.12 g/mol
InChI Key: XPDQEPPMUTUFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07994187B2
Procedure details


Sodium (3.0 equiv., 735 mmol, 16.9 g) was dissolved in dry methanol (240 ml). DMF (160 ml), CuI (0.15 equiv., 37 mmol, 7.0 g) and N-protected 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodo-pyridine (I17) (1.0 equiv., 245 mmol, 73.0 g) were added. The reaction mixture was heated to 80° C. for 3 h. After the mixture had been allowed to cool to room temperature, isopropylether and an aqueous NH4Cl solution (5%) were added, the mixture was stirred overnight. The solids were filtered off over Celite and the filtrate was extracted several times with dichloromethane. The combined organic phases were washed with a 10% aqueous NH4OH solution, dried with MgSO4 and concentrated in vacuo. After drying in high vacuum, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methoxy-pyridine (I18) (50 g, yield=100%) was pure enough to be used as such in the next step. 1H NMR (δ, CDCl3): 2.08 (6H, s), 3.91 (3H, s), 5.87 (2H, s), 7.15 (1H, d, J=8.7 Hz), 7.32 (1H, dd, J=8.7, 3.0 Hz), 8.27 (1H, d, J=3.0 Hz)




Quantity
73 g
Type
reactant
Reaction Step Three

Name
CuI
Quantity
7 g
Type
catalyst
Reaction Step Three


Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[N:4]([C:9]2[CH:14]=[CH:13][C:12](I)=[CH:11][N:10]=2)[C:5]([CH3:8])=[CH:6][CH:7]=1.[CH:16]([O:19]C(C)C)(C)C.[NH4+].[Cl-]>CO.[Cu]I.CN(C=O)C>[CH3:2][C:3]1[N:4]([C:9]2[CH:14]=[CH:13][C:12]([O:19][CH3:16])=[CH:11][N:10]=2)[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:3.4,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N(C(=CC1)C)C1=NC=C(C=C1)I
|
|
Name
|
CuI
|
|
Quantity
|
7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered off over Celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted several times with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with a 10% aqueous NH4OH solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N(C(=CC1)C)C1=NC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
